molecular formula C7H16ClN3O2 B1407347 N1-Isopropylaspartamide hydrochloride CAS No. 2197415-57-7

N1-Isopropylaspartamide hydrochloride

Cat. No.: B1407347
CAS No.: 2197415-57-7
M. Wt: 209.67 g/mol
InChI Key: ANHLLXADXDVPTD-UHFFFAOYSA-N
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Description

N1-Isopropylaspartamide hydrochloride is a synthetic compound derived from aspartic acid, where the amide nitrogen is substituted with an isopropyl group, and the structure is stabilized as a hydrochloride salt. Its molecular formula is inferred as C₇H₁₄N₂O₄·HCl, with a molecular weight of approximately 254.66 g/mol (calculated from aspartic acid backbone modifications). This compound is hypothesized to exhibit high water solubility due to its polar aspartamide moiety and ionic hydrochloride group .

Properties

IUPAC Name

2-amino-N-propan-2-ylbutanediamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-4(2)10-7(12)5(8)3-6(9)11;/h4-5H,3,8H2,1-2H3,(H2,9,11)(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHLLXADXDVPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropylaspartamide hydrochloride typically involves the reaction of aspartic acid derivatives with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired amide bond. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N1-Isopropylaspartamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N1-Isopropylaspartamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a thermoresponsive polymer in various chemical processes.

    Biology: Employed in the study of temperature-sensitive biological systems.

    Medicine: Investigated for potential use in drug delivery systems due to its phase transition properties.

    Industry: Utilized in the development of smart materials and responsive coatings.

Mechanism of Action

The mechanism of action of N1-Isopropylaspartamide hydrochloride involves its ability to undergo a reversible phase transition in response to temperature changes. This property is attributed to the molecular structure of the compound, which allows it to switch between hydrophilic and hydrophobic states. The molecular targets and pathways involved in this process are primarily related to the interactions between the polymer chains and the surrounding environment.

Comparison with Similar Compounds

Structural and Functional Analogs

The following table compares N1-Isopropylaspartamide hydrochloride with structurally or functionally related compounds, including amine salts, amides, and complex pharmacological agents:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Pharmacological Activity Stability
N1-Isopropylaspartamide HCl C₇H₁₄N₂O₄·HCl ~254.66 Aspartic acid backbone, isopropylamide, HCl High (polar groups) Hypothesized as synthetic intermediate Hygroscopic; stable in dry conditions
Prilocaine Hydrochloride C₁₃H₂₀N₂O₂·HCl 256.77 Propanamide, toluidine ring, HCl Water-soluble Local anesthetic Stable under controlled storage
Diisopropylamine HCl C₆H₁₅N·HCl 139.64 Simple secondary amine salt High in polar solvents Industrial intermediate Hygroscopic; requires airtight storage
2-(N,N-Dipropylamino)ethylchloride HCl C₈H₁₉Cl₂N 208.15 Chloroethyl group, dipropylamine, HCl Moderate in water Potential alkylating agent Sensitive to hydrolysis
N-Isopropylacetamide C₅H₁₁NO 101.15 Acetamide with isopropyl substitution Moderate in organic solvents Solvent or intermediate Thermally stable

Key Findings and Differences

Structural Complexity :

  • N1-Isopropylaspartamide HCl incorporates a dicarboxylic acid backbone (aspartic acid), distinguishing it from simpler amides like N-Isopropylacetamide or amine salts like Diisopropylamine HCl . This complexity may enhance its solubility and reactivity in aqueous environments.
  • In contrast, Prilocaine HCl features a toluidine ring linked to a propanamide group, contributing to its local anesthetic properties, which are absent in the aspartamide derivative .

Its applications are likely confined to chemical synthesis .

Stability and Handling: All hydrochloride salts in this comparison (e.g., Diisopropylamine HCl, Prilocaine HCl) are hygroscopic, necessitating dry storage. However, the aspartamide’s peptide-like backbone may confer greater thermal stability compared to 2-(N,N-Dipropylamino)ethylchloride HCl, which is prone to hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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